molecular formula C8H14O4 B11813227 methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate

methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate

Cat. No.: B11813227
M. Wt: 174.19 g/mol
InChI Key: VIKSMTOVCQIRCO-COBSHVIPSA-N
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Description

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is an organic compound belonging to the ester class. It is characterized by the presence of a hydroxy group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate typically involves the esterification of (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

    Oxidation: Formation of methyl (2R)-2-oxo-3-(oxolan-2-yl)propanoate.

    Reduction: Formation of (2R)-2-hydroxy-3-(oxolan-2-yl)propanol.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

Chemistry

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving esters. It serves as a substrate for esterases and lipases, helping to elucidate their mechanisms of action.

Medicine

The compound is investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains enhances the material properties, such as flexibility and durability.

Mechanism of Action

The mechanism of action of methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate involves its hydrolysis by esterases to release (2R)-2-hydroxy-3-(oxolan-2-yl)propanoic acid and methanol. The hydroxy group can participate in hydrogen bonding, influencing the compound’s interactions with biological targets. The oxolane ring provides structural rigidity, affecting the compound’s binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-methyl-3-[(S)-{2-[(2S)-oxolan-2-yl]ethane}sulfinyl]propanoate
  • Methyl 3-(oxolan-2-yl)propanoate

Uniqueness

Methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate is unique due to the presence of both a hydroxy group and an oxolane ring. This combination imparts distinct reactivity and stability compared to other esters. The hydroxy group allows for additional functionalization, while the oxolane ring provides structural rigidity, making it a versatile compound in various applications.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl (2R)-2-hydroxy-3-(oxolan-2-yl)propanoate

InChI

InChI=1S/C8H14O4/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7,9H,2-5H2,1H3/t6?,7-/m1/s1

InChI Key

VIKSMTOVCQIRCO-COBSHVIPSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1CCCO1)O

Canonical SMILES

COC(=O)C(CC1CCCO1)O

Origin of Product

United States

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